6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative with significant chemical and biological properties This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and a carboxylic acid group
Mechanism of Action
Mode of Action
Quinoline derivatives have been known to exhibit antifungal activities . The promising antifungal activities of certain compounds may be due to enhancement of lipophilicity and subsequent increasing the penetration to fungal cell .
Result of Action
Certain quinoline derivatives have shown promising antifungal activities .
Action Environment
The action, efficacy, and stability of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, quinoline congeners have been documented to have ecological effects related to production of oil coal, and also water contamination given that aqueous quinoline can be transported in the environment easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 2-amino-5-chlorobenzoic acid under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 6-Chloro-2-(4-chlorophenyl)quinoline-4-methanol or 6-Chloro-2-(4-chlorophenyl)quinoline-4-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-phenylquinoline-4-carboxylic acid
- 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
Uniqueness
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is unique due to the presence of two chlorine atoms, which can enhance its reactivity and biological activity compared to similar compounds. The specific substitution pattern on the quinoline ring also contributes to its distinct chemical and physical properties .
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGJQZNTTPOWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347989 | |
Record name | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126088-20-8 | |
Record name | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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